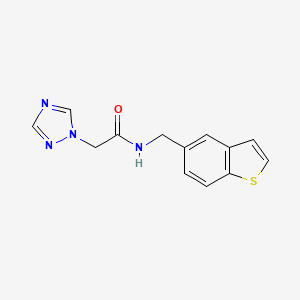
1-benzoyl-3-(phenylsulfonyl)imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-3-(phenylsulfonyl)imidazolidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a type of imidazolidine, which is a five-membered heterocyclic compound that contains nitrogen and carbon atoms in its ring structure. The benzoyl and phenylsulfonyl groups attached to the imidazolidine ring make it a highly functionalized molecule with various applications in different fields of research.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-3-(phenylsulfonyl)imidazolidine is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis or programmed cell death in cancer cells. It has also been proposed that the compound inhibits the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
1-benzoyl-3-(phenylsulfonyl)imidazolidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and repair. Additionally, it has also been found to modulate the expression of certain genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-benzoyl-3-(phenylsulfonyl)imidazolidine in lab experiments include its high purity and potency. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research of 1-benzoyl-3-(phenylsulfonyl)imidazolidine. One of the most significant areas of research is the development of more potent and selective analogs of the compound for use in cancer therapy. Additionally, the compound's potential as an anti-inflammatory agent could also be explored further. The mechanisms of action of the compound could also be studied in more detail to gain a better understanding of its biological effects. Finally, the compound's potential as a lead compound for the development of new drugs could also be investigated.
In conclusion, 1-benzoyl-3-(phenylsulfonyl)imidazolidine is a highly functionalized compound with various potential applications in scientific research. Its unique properties make it a valuable tool for studying different biological processes and developing new drugs. The compound's potential as an anti-cancer and anti-inflammatory agent makes it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of 1-benzoyl-3-(phenylsulfonyl)imidazolidine can be achieved through different methods. One of the most common methods is the reaction of benzoyl chloride and phenylsulfonyl chloride with imidazolidine in the presence of a base such as triethylamine. The reaction yields the desired product in good yields with high purity. Another method involves the reaction of benzoyl isothiocyanate and phenylsulfonyl hydrazide with imidazolidine in the presence of a base such as sodium carbonate.
Aplicaciones Científicas De Investigación
1-benzoyl-3-(phenylsulfonyl)imidazolidine has been used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against different cancer cell lines. Additionally, it has also shown potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
[3-(benzenesulfonyl)imidazolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16(14-7-3-1-4-8-14)17-11-12-18(13-17)22(20,21)15-9-5-2-6-10-15/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJODPBQKXGVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl[3-(phenylsulfonyl)imidazolidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B4884832.png)




![2-(4-biphenylyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4884869.png)
![1-[4-(2-ethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4884883.png)
![4-{[1-(1H-imidazol-4-ylmethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4884888.png)
![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)phenylalaninamide](/img/structure/B4884896.png)
![N-[2-(2-fluorophenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B4884905.png)
methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B4884913.png)
![methyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B4884928.png)
![N-[2-(benzoylamino)benzoyl]tryptophan](/img/structure/B4884933.png)
![1-(hydroxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4884938.png)